4-(Dodecyloxy)benzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 306.44 g/mol. It is classified as a benzoic acid derivative, specifically featuring a dodecyloxy group attached to the para position of the benzene ring. This compound is notable for its hydrophobic dodecyl chain, which contributes to its unique properties in various applications, particularly in materials science and biology. The compound appears as a solid at room temperature, with a melting point around 95 °C .
Currently, there is no scientific research readily available detailing a specific mechanism of action for 4-(dodecyloxy)benzoic acid.
One area of study for 4-DOBA is its use in liquid crystals. Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. 4-DOBA, due to its elongated structure, has been investigated for its ability to form liquid crystal phases PubChem, National Institutes of Health: . The specific properties of these phases, such as their transition temperatures and response to external stimuli, are of interest for applications in displays and other photonic devices.
The chemical behavior of 4-(Dodecyloxy)benzoic acid is influenced by its functional groups. It can undergo typical reactions associated with carboxylic acids, such as:
The compound's structure allows it to participate in hydrogen bonding due to the presence of the carboxylic acid group, which can affect its solubility and reactivity in various solvents .
4-(Dodecyloxy)benzoic acid exhibits notable biological activity. Studies indicate that it can act as an inhibitor for several cytochrome P450 enzymes, including CYP1A2 and CYP2C9, which are involved in drug metabolism. This property may influence its pharmacokinetics and potential interactions with other pharmaceuticals . Additionally, it has been reported to cause skin and eye irritation, highlighting the need for caution when handling this compound .
The synthesis of 4-(Dodecyloxy)benzoic acid typically involves the following steps:
Alternative methods may include direct coupling reactions or using protective groups during synthesis to prevent unwanted side reactions .
4-(Dodecyloxy)benzoic acid has several applications across different fields:
Interaction studies have shown that 4-(Dodecyloxy)benzoic acid can influence the activity of drug-metabolizing enzymes, suggesting potential implications for drug interactions when co-administered with other therapeutic agents. Its ability to inhibit cytochrome P450 enzymes indicates that it could alter the metabolism of co-administered drugs, necessitating further investigation into its pharmacological profile and safety .
Similar compounds include:
Compound | Molecular Formula | Unique Properties |
---|---|---|
4-(Dodecyloxy)benzoic acid | C19H30O3 | Liquid crystal applications; enzyme inhibition |
Decanoic Acid | C10H20O2 | Antimicrobial properties |
Dodecanoic Acid | C12H24O2 | Used in food and cosmetics |
Benzoic Acid | C7H6O2 | Common preservative; low solubility |
The uniqueness of 4-(Dodecyloxy)benzoic acid lies in its combination of hydrophobicity from the dodecyl chain and functionality from the benzoic acid moiety, making it particularly valuable in specialized applications like liquid crystals and enzyme modulation .
4-(Dodecyloxy)benzoic acid is an organic compound characterized by its distinctive molecular structure consisting of a benzoic acid core substituted with a long-chain dodecyloxy group at the para position [1] [2]. The molecular formula C₁₉H₃₀O₃ indicates the presence of nineteen carbon atoms, thirty hydrogen atoms, and three oxygen atoms [1] [2] [3]. The compound features a molecular weight of 306.44-306.45 grams per mole [1] [2] [4].
The structural architecture comprises a benzene ring bearing a carboxylic acid functional group (-COOH) and a dodecyloxy substituent (-OCH₂(CH₂)₁₀CH₃) in the para configuration [1] [4]. This arrangement creates an amphiphilic molecule with distinct hydrophilic and hydrophobic regions [5]. The International Union of Pure and Applied Chemistry name for this compound is 4-(dodecyloxy)benzoic acid, with the Chemical Abstracts Service registry number 2312-15-4 [1] [6].
The canonical Simplified Molecular Input Line Entry System representation is O=C(O)C1=CC=C(OCCCCCCCCCCCC)C=C1, while the International Chemical Identifier key is ALQLYJHDBAKLBB-UHFFFAOYSA-N [1] [6]. The compound exists with synonymous nomenclature including para-(dodecyloxy)benzoic acid, benzoic acid 4-(dodecyloxy)-, and 4-normal-dodecyloxybenzoic acid [6] [7].
At standard temperature conditions of 20 degrees Celsius, 4-(dodecyloxy)benzoic acid exists as a crystalline solid [3] [8] [9]. The compound manifests as a powder to crystal formation with characteristic white to almost white coloration [8] [10] [11]. Commercial preparations typically exhibit the compound in crystalline powder form, maintaining structural integrity under ambient conditions [8] [9].
The physical appearance varies slightly among different sources, with descriptions ranging from off-white crystalline powder to white crystalline material [7] [12]. The compound demonstrates stability in its solid state when stored under appropriate conditions, maintaining its crystalline structure and appearance over extended periods [3] [8].
The melting point of 4-(dodecyloxy)benzoic acid demonstrates variability across different literature sources, with reported values ranging from 95 to 137 degrees Celsius [6] [7] [8] [10] [11]. The most frequently cited melting point value is 137 degrees Celsius, as reported by multiple chemical suppliers [8] [9] [12]. Some sources indicate a melting range of 132-137 degrees Celsius, suggesting potential polymorphic behavior or purity variations [7] [10] [11].
Thermal analysis reveals that the compound exhibits mesomorphic properties, displaying liquid crystalline behavior over a temperature range of 91 to 145 degrees Celsius [8] [9]. This mesomorphic range indicates the compound's ability to form ordered liquid crystalline phases between the crystalline solid and isotropic liquid states [8]. The differential scanning calorimetry studies suggest complex thermal transitions involving crystal-to-crystal transformations and subsequent liquid crystalline phase formations [13].
The boiling point is estimated at approximately 407.04 degrees Celsius, though this value represents a computational estimation rather than experimental determination [10] [11] [14]. The compound demonstrates thermal stability across its mesomorphic range, making it suitable for applications requiring elevated temperature conditions [15].
4-(Dodecyloxy)benzoic acid exhibits characteristic solubility behavior consistent with its amphiphilic molecular structure [7] [10] [11]. The compound demonstrates complete insolubility in water, attributed to the hydrophobic nature of the long dodecyl chain [7] [10] [11]. This hydrophobic character dominates the overall solubility profile despite the presence of the hydrophilic carboxylic acid functional group [5].
In organic solvents, the compound shows favorable solubility characteristics, particularly in polar aprotic solvents [8] [9]. The compound achieves almost transparent dissolution in N,N-dimethylformamide, indicating excellent compatibility with this solvent system [8] [9]. The solubility profile follows typical patterns observed for long-chain alkoxy-substituted aromatic compounds, where solvent polarity and hydrogen bonding capacity significantly influence dissolution behavior [5].
Property | Value | Temperature/Conditions | Source References |
---|---|---|---|
Physical State | Solid | 20°C | [3] [8] [9] |
Appearance | Crystalline powder to crystal | Ambient | [8] [10] [11] |
Color | White to almost white | Ambient | [8] [10] [11] |
Melting Point | 95-137°C | Standard pressure | [6] [7] [8] [10] [11] |
Mesomorphic Range | 91-145°C | Standard pressure | [8] [9] |
Density | 1.0139 g/cm³ (estimated) | 20°C | [10] [11] [14] |
Refractive Index | 1.5490 (estimated) | 20°C | [10] [11] [14] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 4-(dodecyloxy)benzoic acid through both proton and carbon-13 analyses [8] [9] [16]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the aromatic and aliphatic regions of the molecule [16].
The aromatic proton signals appear in the range of 7.41-8.11 parts per million, displaying the typical splitting patterns expected for para-disubstituted benzene rings [17] [16]. The carboxylic acid proton, when observable, appears significantly downfield due to the deshielding effect of the carbonyl group [18]. The methylene protons adjacent to the oxygen atom (-OCH₂-) resonate as a triplet at approximately 3.98 parts per million [16].
The aliphatic chain protons exhibit overlapping multiplets in the 1.20-1.74 parts per million region, characteristic of the polymethylene backbone [16]. The terminal methyl group appears as a triplet at 0.80 parts per million, confirming the integrity of the dodecyl chain [16].
Carbon-13 nuclear magnetic resonance analysis reveals distinct resonances for the aromatic and aliphatic carbon environments [16]. The carboxylic acid carbonyl carbon appears in the characteristic range of 170-185 parts per million [19]. The aromatic carbons resonate between 125-150 parts per million, with the quaternary carbons appearing at distinct chemical shifts reflecting their substitution patterns [16] [19].
The aliphatic carbon resonances follow predictable patterns for linear alkyl chains, with the methylene carbons appearing between 16-35 parts per million and the terminal methyl carbon at approximately 14 parts per million [16] [19]. Nuclear magnetic resonance analysis confirms structural integrity and purity levels exceeding 98.0 percent [8] [9].
Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the functional group composition of 4-(dodecyloxy)benzoic acid [16] [20]. The carbonyl stretching frequency appears in the range of 1683-1742 wavenumbers, consistent with carboxylic acid functionality [16] [20]. This broad range reflects the hydrogen bonding behavior of the carboxylic acid group in different environments [20].
The hydroxyl stretching region spans from 3200-3539 wavenumbers, encompassing both free and hydrogen-bonded hydroxyl vibrations [20]. The free hydroxyl stretch appears at higher frequencies around 3539 wavenumbers, while hydrogen-bonded species exhibit red-shifted absorptions at lower frequencies [20]. The intensity distribution between these bands provides information about the degree of intermolecular hydrogen bonding in the solid state [20].
Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, overlapping with the broad hydroxyl absorption envelope [20]. The aliphatic carbon-hydrogen stretching modes manifest as multiple absorptions in the 2800-3000 wavenumber range, reflecting the methyl and methylene groups of the dodecyl chain [20].
The aromatic ring vibrations produce characteristic fingerprint absorptions below 1600 wavenumbers, providing additional structural confirmation [20]. The ether linkage contributes to absorptions in the 1000-1300 wavenumber region, though these may overlap with other vibrational modes [20].
Mass spectrometry analysis of 4-(dodecyloxy)benzoic acid provides definitive molecular weight confirmation and fragmentation pattern information [4] [21]. The molecular ion peak appears at mass-to-charge ratio 306.44, corresponding to the calculated molecular weight [4] [21]. The monoisotopic mass is recorded as 306.219495, reflecting the exact mass based on the most abundant isotopes [22].
Electron ionization mass spectrometry reveals characteristic fragmentation patterns typical of alkoxy-substituted benzoic acid derivatives [21]. The base peak and prominent fragment ions provide structural information about the molecular stability and preferred fragmentation pathways [21]. The mass spectral data supports the structural assignment and confirms the absence of significant impurities [21].
Gas chromatography-mass spectrometry analysis demonstrates retention behavior consistent with the compound's physical properties and achieves separation suitable for quantitative analysis [23]. The mass spectral library matching provides additional confirmation of structural identity with high confidence levels [21].
Spectroscopic Technique | Characteristic Values | Structural Information |
---|---|---|
¹H Nuclear Magnetic Resonance | 7.41-8.11 ppm (aromatic), 3.98 ppm (OCH₂), 0.80 ppm (CH₃) | Aromatic substitution pattern, alkyl chain integrity |
¹³C Nuclear Magnetic Resonance | 170-185 ppm (C=O), 125-150 ppm (aromatic) | Carbonyl environment, aromatic carbons |
Fourier Transform Infrared | 1683-1742 cm⁻¹ (C=O), 3200-3539 cm⁻¹ (O-H) | Functional group identification |
Mass Spectrometry | 306.44 m/z (M⁺) | Molecular weight confirmation |
Limited crystallographic data exists in the current literature for 4-(dodecyloxy)benzoic acid, though structural parameters have been investigated through computational and experimental approaches [24] [25]. The compound demonstrates the ability to form organized crystalline structures that exhibit liquid crystalline properties within specific temperature ranges [8] [25].
Computational studies using density functional theory methods have provided insights into the molecular geometry and electronic structure [25]. The calculations employ basis sets such as 6-311++G(d,p) to determine optimized molecular conformations and electronic properties [25]. These theoretical investigations reveal the preferred molecular conformations and intermolecular interaction patterns [25].
The compound exhibits dimeric behavior in the solid state, with hydrogen bonding between carboxylic acid groups facilitating the formation of cyclic dimers [25]. The crystal packing arrangements reflect the balance between the hydrophobic alkyl chains and the hydrophilic carboxylic acid functionality [5] [25].
Mesomorphic studies indicate that the compound forms organized structures with characteristic unit cell dimensions, though specific crystallographic parameters require further experimental determination [24]. The liquid crystalline behavior suggests ordered molecular arrangements that persist across the mesomorphic temperature range [15] [26].
Irritant